molecular formula C12H11NO B13919813 8-[(E)-2-methoxyethenyl]quinoline

8-[(E)-2-methoxyethenyl]quinoline

Cat. No.: B13919813
M. Wt: 185.22 g/mol
InChI Key: UQBWGZOZTJAAJK-VQHVLOKHSA-N
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Description

8-[(E)-2-methoxyethenyl]quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a quinoline core with a methoxyethenyl group at the 8th position, which can influence its chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-methoxyethenyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(E)-2-methoxyethenyl]quinoline is unique due to the presence of the methoxyethenyl group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can lead to improved efficacy and selectivity in various applications .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

8-[(E)-2-methoxyethenyl]quinoline

InChI

InChI=1S/C12H11NO/c1-14-9-7-11-5-2-4-10-6-3-8-13-12(10)11/h2-9H,1H3/b9-7+

InChI Key

UQBWGZOZTJAAJK-VQHVLOKHSA-N

Isomeric SMILES

CO/C=C/C1=CC=CC2=C1N=CC=C2

Canonical SMILES

COC=CC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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